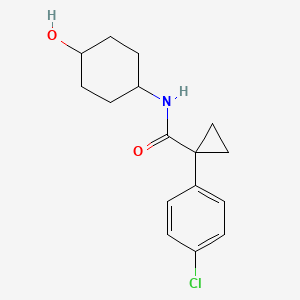![molecular formula C14H24N2O4 B6646911 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid, also known as ACBC, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the family of amino acid derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been shown to enhance the effects of GABA by binding to the GABA receptor and increasing its activity. This leads to an overall reduction in neuronal activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been shown to have various biochemical and physiological effects, including its ability to enhance the activity of the GABA receptor. This can lead to a reduction in neuronal activity, which can have a calming effect on the brain. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has also been shown to have anxiolytic and sedative effects, making it a potential treatment for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid in lab experiments is its high purity, which can lead to more accurate and reproducible results. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid is also relatively stable and easy to handle, making it a convenient compound to work with. However, one limitation of using 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid research, including its use as a potential treatment for various neurological disorders. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia. Additionally, 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been studied as a potential ligand for various receptors, including the GABA receptor. Further research is needed to fully understand the mechanism of action of 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid and its potential use in various scientific research applications.
Métodos De Síntesis
The synthesis of 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been achieved using various methods, including the reaction of 4-hydroxymethyl-oxane-4-carboxylic acid with azepan-1-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-hydroxymethyl-oxane-4-carboxylic acid with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Both methods have been shown to yield high purity 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid.
Aplicaciones Científicas De Investigación
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of peptides and proteins. It has also been studied as a potential ligand for various receptors, including the GABA receptor. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been shown to have a high affinity for the GABA receptor and has been studied for its potential use in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
4-[(azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c17-12(18)14(5-9-20-10-6-14)11-15-13(19)16-7-3-1-2-4-8-16/h1-11H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDACVHAQMUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NCC2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646832.png)
![4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646836.png)
![4-[(1,2,5-Thiadiazole-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646843.png)
![4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646850.png)
![4-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646859.png)
![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)
![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
